molecular formula C31H43N3O8 B1234939 17-Aag

17-Aag

カタログ番号: B1234939
分子量: 585.7 g/mol
InChIキー: AYUNIORJHRXIBJ-RHCSXIAESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamic acid [6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.

科学的研究の応用

Cancer Treatment

  • Leukemia and Lymphoma
    • Efficacy : In studies involving acute lymphoblastic leukemia (ALL) cell lines, 17-AAG induced significant apoptosis. The compound demonstrated effectiveness against both wild-type and mutant Bcr-Abl expressing cell lines .
    • Case Study : A study highlighted that treatment with this compound resulted in reduced survival rates in resistant Bcr-Abl cell lines, indicating its potential as a combination therapy with other agents like imatinib mesylate .
  • Osteosarcoma
    • Mechanism : this compound has been shown to inhibit stem cell-like properties and chemoresistance in osteosarcoma cells by modulating glycogen synthase kinase 3 beta (GSK3β) activity, thereby repressing the Hedgehog signaling pathway .
    • Results : In vitro studies revealed that treatment with this compound significantly reduced sphere formation and migration/invasion capabilities of osteosarcoma sarcosphere cells .
  • Melanoma
    • Application : Research indicates that this compound effectively inhibits uveal melanoma by targeting Hsp90 alongside c-Kit inhibition, showcasing its role in treating specific types of melanoma .

Other Applications

  • Infectious Diseases
    • Leishmania Infections : Recent studies demonstrated that this compound effectively reduced parasite load in macrophages infected with Leishmania amazonensis, highlighting its potential beyond oncology applications .
  • Combination Therapies
    • Synergistic Effects : Clinical trials have explored the combination of this compound with other chemotherapeutic agents to enhance efficacy and overcome drug resistance in various cancers, such as breast cancer driven by HER2 .

Table 1: Summary of Key Studies on this compound

Study FocusCell Lines/ModelsKey FindingsReference
LeukemiaALL Cell LinesInduced apoptosis; effective against resistant strains
OsteosarcomaMG-63, Saos-2Reduced migration/invasion; inhibited stem-like properties
Uveal MelanomaUveal Melanoma Cell LinesInhibited tumor growth via Hsp90/c-Kit interaction
Leishmania InfectionMacrophages infected with L. amazonensisReduced parasite load; decreased inflammatory response

Table 2: Clinical Trials Involving this compound

Trial PhaseFocus AreaResults SummaryReference
Phase IVarious CancersEstablished maximum tolerated dose; schedule-dependent toxicity observed
Phase IIHER2+ Breast CancerIndicated potential for improved outcomes when combined with standard therapies

特性

分子式

C31H43N3O8

分子量

585.7 g/mol

IUPAC名

[(4E,6Z,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+

InChIキー

AYUNIORJHRXIBJ-RHCSXIAESA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

異性体SMILES

CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC

正規SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Aag
Reactant of Route 2
Reactant of Route 2
17-Aag
Reactant of Route 3
17-Aag
Reactant of Route 4
17-Aag
Reactant of Route 5
17-Aag
Reactant of Route 6
17-Aag

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。